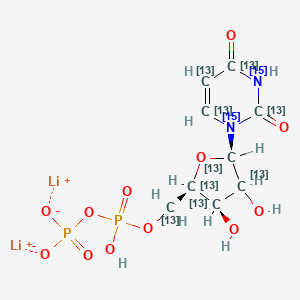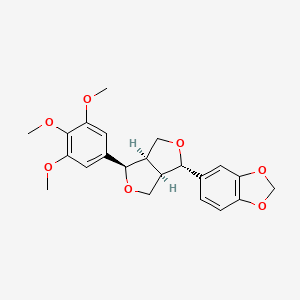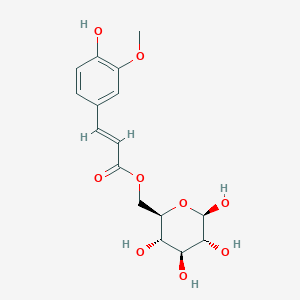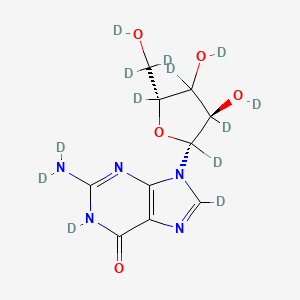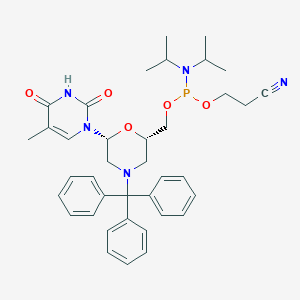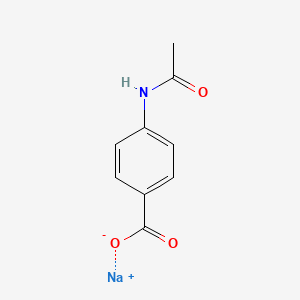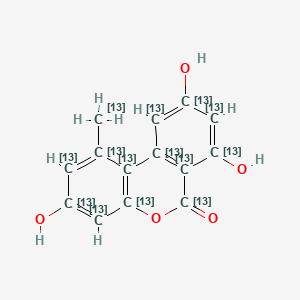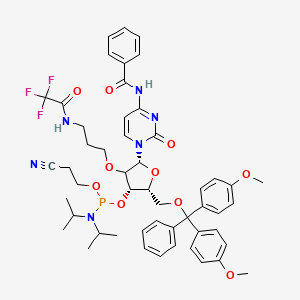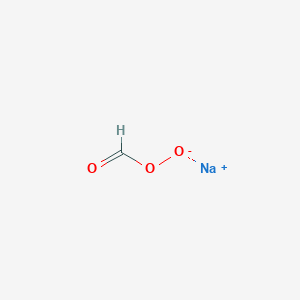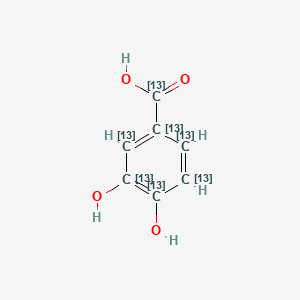
3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexa-1,3,5-triene ring substituted with two hydroxyl groups and a carboxylic acid group. The presence of isotopically labeled carbon atoms (13C) makes it particularly useful in research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the isotopic labeling of benzene derivatives followed by functional group transformations. One common method includes the use of isotopically labeled benzene as a starting material, which undergoes hydroxylation and carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale isotopic labeling techniques, followed by multi-step synthesis processes to introduce the hydroxyl and carboxyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,4-Dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
3,4-Dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the production of isotopically labeled compounds for various applications.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing biochemical processes. The isotopic labeling allows for detailed tracking and analysis of these interactions in metabolic studies.
類似化合物との比較
Similar Compounds
3,4-Dihydroxybenzoic acid: Similar structure but without isotopic labeling.
3,4-Dihydroxyphenylacetic acid: Contains an additional ethyl group.
3,4-Dihydroxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
The isotopic labeling of 3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid makes it unique, providing valuable insights into metabolic pathways and reaction mechanisms that are not possible with non-labeled compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H6O4 |
|---|---|
分子量 |
161.069 g/mol |
IUPAC名 |
3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChIキー |
YQUVCSBJEUQKSH-BNUYUSEDSA-N |
異性体SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C](=O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


